molecular formula C14H20ClNO3 B6610710 methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride CAS No. 1203682-61-4

methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride

Cat. No. B6610710
CAS RN: 1203682-61-4
M. Wt: 285.76 g/mol
InChI Key: USLPIJMFDUGLPH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride (MMPCH) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 315.86 g/mol. It is soluble in water and insoluble in organic solvents. MMPCH is a versatile compound that has been used in a range of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines.

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. Additionally, it has been shown to increase the levels of dopamine and serotonin, two neurotransmitters involved in mood and emotion. Additionally, it has been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine and other catecholamines.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it can be used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it can be used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. One of the main limitations of methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride is its low solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

Future research on methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride could focus on further exploring its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a substrate for enzymes involved in the metabolism of neurotransmitters. Finally, further research could be done to explore its potential use as a substrate for enzymes involved in the synthesis of dopamine and other catecholamines.

Synthesis Methods

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride can be synthesized through a number of methods. The most common method is the reaction of 4-methoxyphenylpiperidine-4-carboxylic acid with methyl chloride in the presence of a base such as sodium hydroxide. This reaction produces methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride as a white solid. Other methods include the reaction of 4-methoxyphenylpiperidine-4-carboxylic acid with methyl bromide or methyl iodide.

properties

IUPAC Name

methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-11(4-6-12)14(13(16)18-2)7-9-15-10-8-14;/h3-6,15H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPIJMFDUGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride

CAS RN

1203682-61-4
Record name methyl 4-(4-methoxyphenyl)piperidine-4-carboxylate hydrochloride
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